L-Phenylalanine-15N (CAS 29700-34-3) is a stable isotope-labeled essential amino acid where the naturally occurring 14N amine nitrogen is replaced by the NMR-active 15N isotope at an enrichment level typically exceeding 98 atom % . In industrial and research procurement, this specifically labeled form is prioritized as a high-purity precursor for recombinant protein expression media, a metabolic tracer for in vivo protein kinetics, and an internal standard for isotope dilution mass spectrometry (IDMS) . By providing a +1 Da mass shift and a spin-1/2 nitrogen nucleus without altering the carbon skeleton, L-Phenylalanine-15N enables precise tracking of nitrogen flux and backbone amide structural resolution that is impossible to achieve with the unlabeled compound .
Substituting L-Phenylalanine-15N with unlabeled L-Phenylalanine completely fails in biomolecular NMR applications because the natural 14N isotope is quadrupolar (spin = 1), rendering it invisible in high-resolution 2D[1H, 15N] HSQC or TROSY experiments [1]. Furthermore, attempting to substitute 15N-labeling with deuterated analogs (e.g., L-Phenylalanine-d5) in metabolic flux assays introduces kinetic isotope effects (KIE) and potential in vivo deuterium scrambling during enzymatic processes like ring hydroxylation, which distorts fractional breakdown rate (FBR) calculations [2]. Finally, while uniformly labeled L-Phenylalanine-13C,15N is available, its use for simple amide tracking introduces unnecessary 13C-15N scalar couplings that complicate spectral analysis and significantly inflate procurement costs, making the singly 15N-labeled variant the strict requirement for targeted nitrogen tracing and specific residue assignment [3].
In structural biology workflows analyzing proteins >30 kDa (e.g., PTP1B), specific labeling with L-Phenylalanine-15N yields sharp, distinct[1H, 15N] amide cross-peaks for Phe residues, resolving severe spectral overlap [1]. Unlabeled L-Phenylalanine yields zero observable cross-peaks in these 15N-filtered experiments due to the NMR-silent nature of 14N .
| Evidence Dimension | 2D [1H, 15N] TROSY NMR Signal Detection |
| Target Compound Data | Distinct, quantifiable [1H, 15N] cross-peaks for specific Phe assignments |
| Comparator Or Baseline | Unlabeled L-Phe (0 observable [1H, 15N] cross-peaks) |
| Quantified Difference | 100% signal vs 0% signal (absolute requirement for 15N visibility) |
| Conditions | 800/850 MHz NMR, D2O-based medium, >30 kDa recombinant protein |
Buyers must procure the 15N-labeled variant to achieve NMR visibility for phenylalanine residues in spectrally crowded, high-molecular-weight proteins.
For in vivo protein kinetic studies, L-Phenylalanine-15N acts as a highly stable tracer for measuring fractional breakdown rates (FBR) via GC-MS or GC-C-IRMS[1]. Unlike ring-deuterated analogs (e.g., d5-Phe), which can exhibit kinetic isotope effects (KIE > 1) during phenylalanine hydroxylase-mediated conversion to tyrosine, the 15N label on the amine group maintains a KIE of ~1.0, ensuring that the tracer does not artificially alter the metabolic reaction rate [2].
| Evidence Dimension | Kinetic Isotope Effect (KIE) during enzymatic hydroxylation |
| Target Compound Data | KIE ~ 1.0 (identical kinetics to native Phe) |
| Comparator Or Baseline | Ring-deuterated L-Phe (KIE > 1.0, altered kinetics) |
| Quantified Difference | Reduction of KIE to baseline 1.0 (elimination of kinetic distortion) |
| Conditions | In vivo metabolic flux analysis, enzymatic conversion to tyrosine |
Ensures accurate quantification of metabolic flux and protein turnover rates without the confounding variables introduced by deuterium labeling.
In LC-MS/MS workflows, L-Phenylalanine-15N provides a reliable +1.00 Da mass shift (m/z 167.1 for the [M+H]+ ion) compared to the endogenous unlabeled compound (m/z 166.1) . This mass differentiation allows it to serve as a precise internal standard for isotope dilution mass spectrometry, correcting for matrix effects and ion suppression that would otherwise invalidate quantitative results using only the unlabeled baseline .
| Evidence Dimension | m/z mass shift for [M+H]+ ion |
| Target Compound Data | m/z 167.1 |
| Comparator Or Baseline | Unlabeled L-Phenylalanine (m/z 166.1) |
| Quantified Difference | +1.00 Da mass shift |
| Conditions | LC-MS/MS analysis of biological matrices |
Procurement of the 15N-labeled standard is mandatory for absolute quantification assays where matrix effects prevent the use of external calibration curves.
When the analytical goal is strictly to track the backbone amide nitrogen or assign specific Phe residues, using singly labeled L-Phenylalanine-15N eliminates the complex 13C-15N scalar couplings (J_CN) that occur with uniformly labeled L-Phenylalanine-13C,15N [1]. This results in single, narrow NMR peaks per residue rather than split multiplets, simplifying data interpretation while significantly reducing the procurement cost per gram [2].
| Evidence Dimension | Amide peak splitting (Scalar coupling) |
| Target Compound Data | No 13C-15N splitting (narrow singlet peaks) |
| Comparator Or Baseline | L-Phenylalanine-13C,15N (Peak splitting due to J_CN coupling) |
| Quantified Difference | 100% elimination of heteronuclear 13C-15N scalar coupling |
| Conditions | High-field biomolecular NMR, specific residue assignment |
Drives cost-effective procurement by avoiding expensive uniform labeling when only nitrogen tracking or amide backbone data is required.
Supplementing minimal media (e.g., M9) with L-Phenylalanine-15N to achieve specific isotopic labeling of Phe residues, enabling the resolution of spectral overlap in large (>30 kDa) proteins via 2D[1H, 15N] TROSY NMR [1].
Utilizing 15N-Phe as an infused metabolic tracer to accurately quantify fractional synthesis rates (FSR) and fractional breakdown rates (FBR) in skeletal muscle via GC-MS or GC-C-IRMS, avoiding the kinetic isotope effects associated with deuterated tracers [2].
Employing L-Phenylalanine-15N as an internal standard in Isotope Dilution Mass Spectrometry (IDMS) workflows to correct for matrix effects during the quantification of phenylalanine in complex biological fluids like plasma or cell culture media .